molecular formula C11H16O3 B12825370 7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione

7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione

Cat. No.: B12825370
M. Wt: 196.24 g/mol
InChI Key: USDIRFUQAGYQJL-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-oxaspiro[45]decane-1,3-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a dioxane ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro linkage. One common method involves the cyclization of a diketone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The spirocyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dimethyl-8-oxa-2-aza-spiro[4.5]decane-1,3-dione
  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione
  • 7,7-Dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid

Uniqueness

7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione is unique due to its specific spiro linkage and the presence of two methyl groups at the 7-position. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s ability to undergo a variety of chemical reactions makes it a versatile tool in synthetic chemistry and other research applications.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

7,7-dimethyl-2-oxaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C11H16O3/c1-10(2)4-3-5-11(7-10)6-8(12)14-9(11)13/h3-7H2,1-2H3

InChI Key

USDIRFUQAGYQJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)CC(=O)OC2=O)C

Origin of Product

United States

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